Product packaging for Oxazolo[5,4-C]pyridine-6-carboxylic acid(Cat. No.:CAS No. 478169-55-0)

Oxazolo[5,4-C]pyridine-6-carboxylic acid

Cat. No.: B3052904
CAS No.: 478169-55-0
M. Wt: 164.12 g/mol
InChI Key: MKAOHTDCRKTSMO-UHFFFAOYSA-N
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Description

Oxazolo[5,4-c]pyridine-6-carboxylic acid (CAS 478169-55-0) is a heterocyclic compound serving as a versatile carboxylic acid derivative and synthetic building block in organic chemistry and drug discovery research . With the molecular formula C7H4N2O3 and a molecular weight of 164.12 g/mol, it provides a critical scaffold for developing novel bioactive molecules . Recent scientific investigations into related oxazolo[5,4-b]pyridine carboxylic derivatives have demonstrated their promise as potential anti-inflammatory agents. Molecular docking studies suggest these derivatives exhibit high binding affinity with the target protein Prostaglandin synthase-2 (1CX2), outperforming the reference drug diclofenac, marking them as candidates for further investigation . As a fused bicyclic heteroaromatic system, it is of significant interest in medicinal chemistry for the design and synthesis of new therapeutic candidates. This product is intended for research applications as a chemical intermediate or reference standard. Handling and Safety: This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. References: 1. BLD Pharmatech Ltd. This compound (478169-55-0). Retrieved from https://www.bldpharm.com/products/478169-55-0.html 2. Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry , 29(2), 32-44. Retrieved from https://colab.ws/articles/10.31489%2F2959-0663%2F2-24-11

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B3052904 Oxazolo[5,4-C]pyridine-6-carboxylic acid CAS No. 478169-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-c]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)5-1-4-6(2-8-5)12-3-9-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOHTDCRKTSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)OC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626664
Record name [1,3]Oxazolo[5,4-c]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-55-0
Record name Oxazolo[5,4-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478169-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3]Oxazolo[5,4-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Heterocyclic Scaffold Significance in Medicinal and Organic Chemistry

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. This class of compounds is of paramount importance in the fields of medicinal and organic chemistry. guidechem.com Statistically, over 85% of all biologically active chemical entities feature a heterocyclic fragment, highlighting their central role in drug design. guidechem.com

Overview of Oxazolopyridine Derivatives and Their Research Trajectory

The oxazolopyridine skeleton is a fused bicyclic heterocycle that combines an oxazole (B20620) ring and a pyridine (B92270) ring. This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and exhibiting a broad range of pharmacological activities. google.com Depending on the arrangement of the fused rings and the position of the nitrogen atom, several isomers exist, such as oxazolo[5,4-b]pyridine (B1602731) and oxazolo[4,5-b]pyridine. molaid.com

Research over the past few decades has revealed that derivatives of the oxazolopyridine core possess an impressive spectrum of biological activities. molaid.com These include antimicrobial, anticancer, anti-inflammatory, analgesic, and herbicidal properties. molaid.com The highly polar nature of the oxazolopyridine scaffold can contribute to improved interactions with biological systems. The versatility of this core structure allows for the addition of various functional groups at multiple positions, enabling chemists to create large libraries of compounds for screening and development. This has led to a sustained interest in synthesizing and evaluating new oxazolopyridine derivatives for potential therapeutic applications. molaid.com

Reported Biological Activities of Various Oxazolopyridine Scaffolds
ScaffoldReported Biological/Pharmacological ActivityReference
Oxazolo[5,4-b]pyridinesAntimicrobial, Anticancer, Anti-inflammatory, Analgesic molaid.com
Oxazolo[4,5-b]pyridinesAntimicrobial, Anticancer, Anti-inflammatory, Analgesic molaid.com
Oxazolo[5,4-d]pyrimidinesAdenosine Receptor Antagonists, Antiviral, Immunosuppressive
General OxazolopyridinesAnti-fungal, Anti-parasitic

Rationale for Comprehensive Investigation of Oxazolo 5,4 C Pyridine 6 Carboxylic Acid

Strategies for the Construction of the Oxazolo[5,4-c]pyridine Core

The formation of the fused oxazole and pyridine ring system is the cornerstone of synthesizing the target compound. Various synthetic strategies can be envisioned, primarily revolving around the cyclization of appropriately substituted pyridine precursors.

Cyclization Reactions from Substituted Pyridine Precursors

A primary route to the oxazolo[5,4-c]pyridine core involves the intramolecular cyclization of 4-amino-3-hydroxypyridine derivatives. This approach leverages the proximity of the amino and hydroxyl groups to form the oxazole ring. The general strategy involves the acylation of the amino group, followed by a cyclodehydration reaction.

One plausible precursor for this cyclization is 4-amino-3-hydroxypyridine. The synthesis of this intermediate can be challenging. However, analogous transformations on similar systems provide a conceptual framework. For instance, the reaction of a 4-acylamino-3-hydroxypyridine with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) would be expected to yield the corresponding 2-substituted oxazolo[5,4-c]pyridine. The nature of the acyl group would determine the substituent at the 2-position of the resulting heterocyclic system.

Table 1: Hypothetical Cyclization Reactions for Oxazolo[5,4-c]pyridine Core Synthesis

Starting Pyridine PrecursorAcylating AgentCyclization ConditionsResulting Compound
4-Amino-3-hydroxypyridineAcetic Anhydride (B1165640)PPA, heat2-Methyloxazolo[5,4-c]pyridine
4-Amino-3-hydroxypyridineBenzoyl ChloridePOCl₃, heat2-Phenyloxazolo[5,4-c]pyridine
4-Amino-3-hydroxypyridine-6-carboxylic acidEthyl ChloroformateHeatOxazolo[5,4-c]pyridine-2,6(3H)-dione

This table presents hypothetical reaction schemes based on established principles of oxazole synthesis.

Condensation Reactions in Oxazolopyridine Ring Formation

Condensation reactions offer another viable pathway to the oxazolo[5,4-c]pyridine scaffold. This typically involves the reaction of a bifunctional pyridine derivative with a carbonyl compound or its equivalent. For the synthesis of the [5,4-c] isomer, a key intermediate would be a 3,4-disubstituted pyridine where one substituent can act as a nucleophile and the other as an electrophile or a leaving group to facilitate ring closure.

A potential strategy involves the condensation of 4-amino-3-hydroxypyridine with a carboxylic acid or its derivative. This reaction, often acid-catalyzed, would lead to the formation of an amide intermediate, which then undergoes intramolecular cyclization to form the oxazole ring. The choice of the carboxylic acid determines the substituent at the 2-position of the oxazolo[5,4-c]pyridine. While this method is well-established for other oxazolopyridine isomers, its application to the [5,4-c] system requires a suitable 4-amino-3-hydroxypyridine starting material.

One-Pot Synthetic Approaches

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of efficiency and reduced waste. A hypothetical one-pot approach to oxazolo[5,4-c]pyridines could involve the in-situ generation of the necessary pyridine precursor followed by immediate cyclization.

For example, a multicomponent reaction involving a suitable pyridine precursor, an aldehyde, and an isocyanide could potentially lead to the formation of the oxazolo[5,4-c]pyridine core. However, the development of such a one-pot reaction for this specific heterocyclic system remains an area for further research and development. The success of such an approach would heavily depend on the careful selection of starting materials and reaction conditions to control the regioselectivity of the cyclization.

Introduction and Functionalization of the Carboxylic Acid Moiety

The presence of a carboxylic acid group at the 6-position is a key structural feature of the target molecule. This functional group can be introduced either by starting with a pre-functionalized pyridine ring or by functionalizing the oxazolo[5,4-c]pyridine core after its formation.

Carboxylation Reactions

Direct carboxylation of the pre-formed oxazolo[5,4-c]pyridine ring at the 6-position is a challenging but potentially efficient strategy. This could be achieved through methods such as ortho-lithiation followed by quenching with carbon dioxide, or through transition metal-catalyzed C-H activation and carboxylation. The feasibility of this approach would depend on the reactivity and stability of the oxazolo[5,4-c]pyridine ring system under the required reaction conditions. The directing effect of the fused oxazole ring and the pyridine nitrogen would play a crucial role in determining the regioselectivity of the carboxylation.

An alternative approach is to start with a pyridine derivative that already contains a carboxylic acid or a precursor group at the desired position. For instance, the synthesis could commence with a 4-amino-3-hydroxypyridine-6-carboxylic acid derivative. The subsequent cyclization to form the oxazole ring would then yield the target compound directly. The challenge in this approach lies in the synthesis of the appropriately substituted pyridine starting material.

Table 2: Potential Carboxylation Strategies

SubstrateReagentMethodProduct
2-Substituted oxazolo[5,4-c]pyridinen-BuLi, then CO₂Lithiation-Carboxylation2-Substituted this compound
2-Substituted oxazolo[5,4-c]pyridinePd(OAc)₂, COPalladium-catalyzed C-H Carboxylation2-Substituted this compound
4-Amino-3-hydroxypyridine-6-carboxylic acid methyl esterAcetic Anhydride, then PPACyclizationMethyl 2-methyloxazolo[5,4-c]pyridine-6-carboxylate

This table outlines potential synthetic routes that require further experimental validation.

Synthetic Routes for Aliphatic Carboxylic Acid Linkers

The synthesis of analogs of this compound where the carboxylic acid is attached via an aliphatic linker can be achieved by modifying the substituent at the 6-position. If a suitable functional group, such as a halomethyl or a formyl group, is present at the 6-position of the oxazolo[5,4-c]pyridine core, it can be elaborated to introduce an aliphatic carboxylic acid chain.

For example, a 6-(bromomethyl)oxazolo[5,4-c]pyridine could be reacted with a cyanide salt to introduce a cyanomethyl group, which can then be hydrolyzed to the corresponding acetic acid derivative. Alternatively, a Wittig-type reaction on a 6-formyloxazolo[5,4-c]pyridine could be employed to introduce an alkene, which could then be further functionalized to a carboxylic acid. The synthesis of the initial 6-functionalized oxazolo[5,4-c]pyridine would be a critical step in these synthetic sequences.

Introduction of Carboxylic Acid Moieties via Cross-Coupling (e.g., Heck Reaction)

The introduction of carboxylic acid groups or their precursors onto the oxazolopyridine scaffold can be achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, a powerful tool for C-C bond formation, allows for the vinylation of aryl halides. mdpi.com While direct carboxylation via the Heck reaction is not standard, the reaction can be adapted to introduce a vinyl group which can then be oxidized to a carboxylic acid.

A more direct approach involves decarboxylative cross-coupling. For instance, a protocol for the decarboxylative Heck vinylation of benzoic acids has been developed. This method couples electron-poor 2-nitrobenzoates with a range of olefins in the presence of a palladium and copper catalyst system, releasing carbon dioxide and forming vinyl arenes. beilstein-journals.org Such a strategy could potentially be adapted for the synthesis of substituted oxazolopyridines by using a corresponding carboxylic acid-substituted precursor.

Key features of these palladium-catalyzed reactions include:

Catalyst System: Typically involves a palladium source like Pd(OAc)₂ and often a co-catalyst or ligand. beilstein-journals.org

Substrates: Aryl halides or triflates are common starting materials for traditional Heck reactions. mdpi.com Decarboxylative methods utilize carboxylic acids as the aryl source. beilstein-journals.org

Reaction Conditions: Reactions are generally conducted at elevated temperatures in solvents like N-Methyl-2-pyrrolidone (NMP). beilstein-journals.org

Carboxylic Acid Formation via Hydrolysis of Esters

A common and reliable method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. thieme-connect.de This transformation can be catalyzed by either acid or base. thieme-connect.delibretexts.org

Base-catalyzed hydrolysis , often termed saponification, is typically an irreversible process because it forms a carboxylate salt. thieme-connect.delibretexts.org This method is often preferred, provided the substrate lacks other base-sensitive functional groups. Common reagents include alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as dioxane or ethanol. researchgate.net

Acid-catalyzed hydrolysis is a reversible reaction. thieme-connect.de To drive the reaction to completion, it is usually performed with a large excess of water. thieme-connect.de Steric hindrance near the carbonyl group can significantly slow down the rate of hydrolysis. thieme-connect.de For example, the hydrolysis of an oxazole ester has been achieved using 6 N HCl at elevated temperatures. nih.gov

For pyridine-containing esters, specific methods have been developed to address potential challenges in product isolation, such as the product remaining dissolved in the acidic aqueous layer. One approach involves hydrolysis with LiOH in a dioxane/water mixture, followed by careful neutralization with one equivalent of trifluoroacetic acid to avoid salt formation of the product, allowing for subsequent extraction. researchgate.net

Chemical Transformations and Reactivity Profiling

Electrophilic Substitution Reactions on the Fused Ring System

The oxazolopyridine ring system is generally electron-deficient, which makes classical electrophilic aromatic substitution (SEAr) challenging compared to electron-rich aromatic systems like benzene. pharmaguideline.comwikipedia.org The pyridine nitrogen acts as a deactivating group, and protonation or complexation with Lewis acids under typical SEAr conditions further deactivates the ring. pharmaguideline.com

However, substitution is possible, often requiring forcing conditions or the presence of activating groups. The reactivity of the oxazole ring itself towards electrophiles is generally low, with the order of reactivity being C4 > C5 > C2. pharmaguideline.com In fused systems like oxazolo[4,5-b]pyridine, electrophilic substitution such as nitration, bromination, and acylation on a 2-thienyl substituent occurs exclusively on the thiophene (B33073) ring, leaving the oxazolopyridine core intact. researchgate.net

For the pyridine part of the fused system, electrophilic substitution is difficult. researchgate.net Activating the ring, for example by N-oxidation of the pyridine nitrogen, can facilitate reactions like nitration. researchgate.netutas.edu.au

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for electron-deficient heterocyclic systems like oxazolopyridine. wikipedia.org The reaction is facilitated by the presence of a good leaving group (e.g., a halide) and electron-withdrawing groups on the ring. wikipedia.orglibretexts.org

In pyridine-based systems, nucleophilic attack is highly favored at the positions ortho and para (i.e., C2 and C4) to the ring nitrogen. This is because the anionic intermediate (a Meisenheimer complex in the classical SNAr mechanism) is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.comnih.gov

For fused systems, this principle still applies. In analogs like 6-nitrooxazolo[3,2-a]pyridinium salts, nucleophilic attack can lead to either substitution or cleavage of the oxazole or pyridine ring, depending on the nucleophile and reaction conditions. mdpi.com For example, reaction with water can result in the hydrolytic cleavage of the oxazole fragment. mdpi.com In other oxazolopyridine analogs, a halogen atom can be effectively displaced by various N-nucleophiles. researchgate.net

Oxidation and Reduction Pathways

The oxazolopyridine core can undergo oxidation and reduction, although these reactions can sometimes lead to ring cleavage. The pyridine nitrogen is susceptible to oxidation, and N-oxides of 2-aryloxazolopyridine analogues have been formed. utas.edu.au These N-oxides can be important metabolites in biological systems. utas.edu.au The oxazole ring itself is relatively stable to oxidation by agents like hydrogen peroxide but can be opened by stronger oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com

Reduction of the fused ring system can also occur. Esters on the ring system can be reduced to primary alcohols using strong reducing agents like LiAlH₄. libretexts.org The pyridine ring itself can be reduced under certain conditions, though this is less common than with isolated pyridines. The stability of the aromatic system makes reduction challenging. In some cases, reduction of substituents, such as a nitro group, can occur without affecting the heterocyclic core. mdpi.com

Alkylation and Acylation Reactions

Alkylation: The fused oxazolopyridine ring can undergo alkylation at several positions. N-alkylation of the pyridine nitrogen is a common reaction, forming quaternary oxazolopyridinium salts. pharmaguideline.com Selective N-alkylation of pyridone precursors is a key step in the synthesis of some oxazolo[3,2-a]pyridinium salts. mdpi.com C-alkylation on the ring is less common via electrophilic pathways due to the ring's electron-deficient nature. However, stereoselective alkylation has been reported for certain oxazolo[3,2-a]pyridine (B1258410) derivatives, which serves as a route to enantiopure piperidines. researchgate.netscite.ai

Acylation: Direct Friedel-Crafts acylation on the electron-deficient pyridine ring is generally not feasible. youtube.com The reaction is further complicated because acylation tends to occur first at the basic nitrogen atom, which forms a pyridinium (B92312) salt that is even more deactivated towards electrophilic attack. youtube.com However, acylation can be achieved on activated precursors. For example, the acylation of 3-aminopyridine-2(1H)-ones with dicarboxylic acid anhydrides leads to the formation of monoamides that subsequently undergo intramolecular cyclization to yield oxazolo[5,4-b]pyridine (B1602731) derivatives. researchgate.netbuketov.edu.kzbuketov.edu.kz This represents a synthetic application of acylation to build the ring system rather than a substitution on the pre-formed heterocycle.

Green Chemistry Approaches in Oxazolopyridine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of heterocyclic compounds, including oxazolopyridines. These methodologies aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and improve reaction efficiency. Key green strategies applied to the synthesis of oxazolopyridine and its analogs include microwave-assisted synthesis, ultrasound-assisted reactions, and one-pot multi-component reactions, often utilizing environmentally benign solvents.

Traditional methods for the synthesis of oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines often involve significant limitations, such as harsh reaction conditions, prolonged reaction times, modest yields, and the formation of by-products. buketov.edu.kzresearchgate.net Green chemistry offers effective solutions to overcome these challenges.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various oxazolopyridine derivatives. For instance, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been developed under microwave conditions, showcasing a broad substrate scope and good functional group tolerance with products obtained in good to excellent yields in a short time. mdpi.com

In a comparative study, the synthesis of benzotriazole (B28993) derivatives under microwave irradiation resulted in significantly higher yields and drastically shorter reaction times compared to conventional reflux methods. nih.gov While not specific to oxazolopyridines, this highlights the general advantages of microwave-assisted synthesis. For example, the synthesis of 5-chloromethylbenzotriazole required 2 hours and 45 minutes via conventional reflux, yielding 65%, whereas the microwave-assisted method took only 4 minutes and 20 seconds and yielded 75%. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Benzotriazole Derivative

CompoundMethodReaction TimeYield (%)
5-chloromethylbenzotriazole Conventional (Reflux)2 hr 45 min65
Microwave-Assisted4 min 20 sec75
Data sourced from nih.gov

A series of new polycyclic-fused isoxazolo[5,4-b]pyridines were efficiently synthesized via a one-pot tandem reaction under microwave irradiation in water, a green solvent. nih.gov This approach avoids the need for any additional reagents or catalysts, making it an environmentally friendly and suitable method for creating a library of such compounds for drug discovery. nih.gov

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to the formation of highly reactive species. This technique has been effectively used in the synthesis of various heterocyclic compounds.

For example, an ultrasound-assisted green methodology was employed for the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and shorter reaction times. researchgate.net In a comparative study on the synthesis of aminooxazole derivatives, the ultrasound-assisted method yielded 90% of the product in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net Furthermore, the product obtained via the ultrasound method exhibited higher crystallinity. researchgate.net

Table 2: Comparison of Ultrasound-Assisted vs. Thermal Synthesis for an Aminooxazole Derivative

MethodReaction TimeYield (%)
Thermal 3.5 hours69
Ultrasound-Assisted 8 minutes90
Data sourced from researchgate.net

Ultrasound has also been utilized in the one-pot, three-component synthesis of novel isoxazolines bearing sulfonamides, capitalizing on a safe and ecological oxidant in an aqueous medium. nih.gov The sonication process has been shown to reduce reaction times and increase yields compared to silent conditions. nih.gov

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps, reducing waste, and saving time and energy.

A one-step method for the synthesis of new derivatives of oxazolo[5,4-b]pyridine with an aliphatic carboxylic group has been developed. buketov.edu.kzresearchgate.net This process involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, where the initially formed monoamides undergo intramolecular cyclization. buketov.edu.kzresearchgate.net For instance, the reaction of 3-amino-pyridin-2-(1H)-one with succinic anhydride in refluxing acetic acid for 10 hours yielded 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid with a 53% yield. buketov.edu.kz

The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been utilized for the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.gov This reaction was optimized under microwave irradiation, further enhancing its green credentials by significantly reducing the reaction time. nih.gov Another green synthesis of pyrazolo[3,4-b]quinolinones was achieved using the bioproduct pyridine-2-carboxylic acid as an efficient and recyclable catalyst in a multi-component reaction. rsc.org

Solvent-free synthesis is another important green approach. A solvent-free microwave-assisted synthesis of 4,4-disubstituted 2-oxazolines from carboxylic acids and β-amino alcohols has been reported to produce good to excellent yields, presenting a safe, clean, and economical alternative to classical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR)

Specific ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for this compound, could not be located in the searched scientific literature.

Carbon-13 NMR (¹³C NMR)

Specific ¹³C NMR data, including chemical shifts (δ) for the distinct carbon environments within this compound, were not found in the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Comprehensive mass spectrometry data for this compound is not detailed in the currently accessible literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS analysis results, including the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns for this compound, have not been reported in the searched databases.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Specific LC/MS data, which would provide information on the retention time and mass spectrometric data for this compound, is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Information regarding the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity, could not be retrieved from the conducted searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is produced, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the pyridine ring, and the oxazole ring.

Key expected vibrational frequencies for this compound would include:

Carboxylic Acid Group (-COOH): This group gives rise to two very distinct and characteristic absorption bands. A very broad band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O (carbonyl) stretching vibration is expected to produce a strong, sharp peak, typically in the range of 1725-1700 cm⁻¹. libretexts.org For conjugated carboxylic acids, this carbonyl peak may shift to a slightly lower wavenumber. libretexts.org

C-N and C=N Stretching (Pyridine and Oxazole Rings): The stretching vibrations of the carbon-nitrogen bonds within the fused heterocyclic ring system are expected to appear in the fingerprint region, typically between 1650 cm⁻¹ and 1450 cm⁻¹.

C-O Stretching (Oxazole Ring and Carboxylic Acid): The C-O stretching vibrations from the oxazole ring and the carboxylic acid would likely be found in the 1300-1000 cm⁻¹ region of the spectrum.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring would typically be observed just above 3000 cm⁻¹.

The following interactive table summarizes the predicted characteristic IR absorption bands for this compound.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1725 - 1700Strong, Sharp
Aromatic RingC-H Stretch> 3000Medium
Pyridine/OxazoleC=N Stretch1650 - 1450Medium to Strong
Pyridine/OxazoleC-N Stretch1350 - 1250Medium
Carboxylic Acid/OxazoleC-O Stretch1300 - 1000Medium to Strong

These predicted values provide a basis for the identification and structural confirmation of this compound using IR spectroscopy.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in the pharmaceutical and chemical industries for this purpose.

HPLC is an analytical technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is a polar (hydrophilic) solvent.

A typical HPLC method for a related class of compounds, pyridinecarboxylic acids, utilizes a mixed-mode reversed-phase/cation-exchange column. helixchrom.com This suggests that a similar approach could be effective for this compound, taking advantage of both its hydrophobic character and the ionizable carboxylic acid and pyridine nitrogen groups. helixchrom.com

The key parameters for an HPLC method for the analysis of this compound would include:

Stationary Phase: A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography and would be a suitable starting point. A mixed-mode column with both reversed-phase and ion-exchange characteristics could also provide excellent separation. helixchrom.com

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that will affect the retention time of the analyte by controlling the ionization state of the carboxylic acid and the pyridine nitrogen. helixchrom.com

Detection: Ultraviolet (UV) detection would be a suitable method for this compound, as the fused aromatic ring system is a strong chromophore. nih.gov The detection wavelength would be set at the λmax (wavelength of maximum absorbance) of the compound to ensure high sensitivity. For related pyridinecarboxylic acids, a detection wavelength of 255 nm has been used. helixchrom.com

The following interactive table outlines a potential HPLC method for the analysis of this compound.

ParameterConditionRationale
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and 0.1% Phosphoric Acid in WaterThe gradient allows for the elution of compounds with a range of polarities. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~255 nmThe aromatic system of the molecule is expected to have strong UV absorbance in this region. helixchrom.com
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 25 °CMaintained at a constant temperature to ensure reproducible retention times.

This proposed HPLC method would be a robust starting point for the development of a validated analytical procedure for determining the purity of this compound and for analyzing it in the presence of impurities or in complex mixtures. The retention time of the compound would be a key identifier, while the peak area would be proportional to its concentration, allowing for quantitative analysis.

Exploration of Biological Activities and Molecular Interactions of Oxazolo 5,4 C Pyridine 6 Carboxylic Acid Derivatives

Antimicrobial Activity Investigations

Derivatives of the oxazolopyridine nucleus have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi. This has led to their investigation as a potential new class of antimicrobial agents.

Broad-Spectrum Antibacterial Effects

Research has shown that oxazolopyridine derivatives can exhibit significant antibacterial properties. A series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives were synthesized and evaluated for their activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes researchgate.net. Similarly, other studies have reported that new heterocyclic compounds incorporating 1,3-oxazole and quinoline moieties showed moderate to good antibacterial activity against pathogens like Escherichia coli and S. aureus medicopublication.com. Fused polyheterocyclic derivatives based on an oxazolopyrrolopyridopyrimidine system have also shown weak but notable activity specifically against the Gram-negative bacterium E. coli nih.gov.

The specific substitutions on the oxazolopyridine ring play a critical role in defining the spectrum and potency of the antibacterial action. For instance, some derivatives have shown particular efficacy against Gram-positive bacteria nih.gov.

Antifungal Activities

The antifungal potential of oxazolopyridine-related structures has also been an area of active investigation. Studies on 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives demonstrated activity against pathogenic fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus researchgate.net. The broad antimicrobial screening of various oxazole (B20620) derivatives has confirmed their potential, with many compounds exhibiting interesting antifungal activity when tested against species like Aspergillus niger and Aspergillus oryzae iajps.com. These findings highlight the versatility of the oxazole scaffold in targeting a range of microbial threats.

Mechanistic Insights into Antimicrobial Action (e.g., Cell Wall Synthesis Disruption, Metabolic Interference)

The mechanisms through which oxazolopyridine derivatives exert their antimicrobial effects are multifaceted and appear to depend on their specific chemical structures. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some 1,3,4-oxadiazole-quinoline hybrids, which share structural similarities, have been identified as strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, enzymes crucial for DNA replication mdpi.com. The pyridine (B92270) fragment within the oxazolopyridine structure is thought to be key, as its ability to be protonated may enhance interactions with target proteins through hydrogen bonding researchgate.net. This interference with fundamental cellular processes like DNA synthesis ultimately leads to bacterial cell death.

Anticancer Research Applications

The structural similarity of oxazolopyridine derivatives to endogenous purine bases makes them prime candidates for investigation as anticancer agents, particularly as antimetabolites that can interfere with nucleic acid synthesis.

In vitro Cytotoxicity Profiling against Malignant Cell Lines

Numerous studies have evaluated the cytotoxic effects of oxazolopyridine derivatives against a panel of human cancer cell lines, revealing significant antiproliferative activity.

One study detailed the evaluation of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives against four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma) researchgate.netnih.govbohrium.com. The results indicated that the HT29 cell line was the most sensitive to these new compounds bohrium.com. Specifically, compound 3g , which features a 3-(N,N-dimethylamino)propyl substituent, was identified as the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. This level of activity was comparable to the established chemotherapeutic drug cisplatin (CC50 = 47.2 µM) and significantly exceeded that of fluorouracil (CC50 = 381.2 µM) against the same cell line researchgate.netnih.gov.

Another series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines showed moderate inhibitory activities against HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with IC50 values in the range of 10⁻⁵–10⁻⁶ M. mdpi.com Furthermore, these compounds displayed good potency against human umbilical vein endothelial cell (HUVEC) proliferation, which is a key process in tumor angiogenesis mdpi.com.

Table 1: In vitro Cytotoxicity of Selected Oxazolo[5,4-d]pyrimidine Derivatives

Compound Cell Line CC50 (µM) Reference Drug Ref. Drug CC50 (µM)
3g HT29 (Colon) 58.44 Cisplatin 47.17
3g HT29 (Colon) 58.44 5-Fluorouracil 381.16
3e LoVo (Colon) 177.52 Cisplatin 27.39
Series Average HT29 (Colon) 58.44 - 224.32 --- ---

Data sourced from Sochacka-Ćwikła, et al. (2022). researchgate.netnih.gov

Identification of Molecular Targets (e.g., Human DNA Topoisomerase IIα)

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more selective cancer therapies. Research has shown that oxazolopyridine derivatives can inhibit human DNA topoisomerase IIα (hTopo IIα), a key enzyme involved in managing DNA topology during replication and transcription.

A study focused on the design of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives as novel agents targeting human topoisomerase enzymes nih.gov. The biological activity results were highly promising, with the compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) found to inhibit hTopo IIα with an IC50 value of 2 µM. nih.gov This potency was greater than that of the reference drug etoposide, a well-known topoisomerase II inhibitor nih.gov. While this specific derivative did not show satisfactory cytotoxicity against the HeLa, WiDR, A549, and MCF7 cancer cell lines in that particular study, its potent enzymatic inhibition highlights the potential of the oxazolopyridine scaffold as a basis for developing effective hTopo IIα inhibitors nih.gov.

Other research on related oxazolo[5,4-d]pyrimidine derivatives has identified different molecular targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis nih.govmdpi.comnih.gov. This suggests that the broader class of oxazolopyrimidines can be tailored to interact with various key proteins in cancer pathways.

Cellular Pathway Modulation in Cancer

Derivatives of the oxazolo[5,4-d]pyrimidine scaffold, a close structural analog to oxazolo[5,4-c]pyridine, have been identified as potent modulators of various cellular pathways implicated in cancer progression. mdpi.comnih.gov These compounds are considered potential antimetabolites due to their structural similarity to purine bases like adenine and guanine, which are essential components of DNA and coenzymes. nih.govmdpi.com This similarity allows them to potentially interfere with nucleic acid synthesis. mdpi.com

A primary mechanism of action for these derivatives is the inhibition of key protein kinases involved in tumor growth and angiogenesis. mdpi.comnih.gov Notably, they have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase in the angiogenesis signaling cascade. nih.govmdpi.com Overexpression of VEGFR-2 is common in various cancers, and its inhibition can block the formation of new blood vessels, thereby reducing tumor growth. nih.gov Molecular docking studies have shown that these derivatives can bind to the VEGFR-2 active site, interacting with key amino acid residues. nih.gov

Furthermore, these compounds have demonstrated inhibitory activity against other kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Aurora A kinase. mdpi.comnih.gov The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation, and its abnormal activation is linked to cancer and autoimmune diseases. mdpi.com

In addition to kinase inhibition, oxazolo[5,4-d]pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells. mdpi.com One mechanism involves the inhibition of the anti-apoptotic protein BCL-2. mdpi.comresearchgate.net By blocking BCL-2, these compounds release pro-apoptotic proteins, triggering the apoptotic cascade. mdpi.com For instance, one derivative was found to completely block the synthesis of the BCL-2 protein. mdpi.com Another compound was identified as a potent activator of the caspase cascade, a central component of the apoptosis machinery. mdpi.com Studies on the HT29 primary colon cancer cell line revealed that some derivatives induce cell death through the extracellular apoptosis pathway and can increase the expression of components of the mitogen-activated protein kinase (MAPK) pathways, such as JNK, p38α, and p38β. mdpi.com

Target Pathway/ProteinObserved EffectCancer Cell Line(s)Reference Compound(s)
VEGFR-2 Signaling Inhibition of kinase activity, blocking angiogenesis.HUVEC, HepG2, U251Sorafenib, Sunitinib
JAK/STAT Pathway Inhibition of JAK1 and JAK2 kinases.--
Apoptosis Regulation Inhibition of BCL-2 protein; activation of caspase cascade.HT29-
MAPK Pathway Increased expression of JNK, p38α, and p38β.HT29-
Aurora A Kinase Inhibition of kinase activity.--
Cell Proliferation Cytotoxic activity, inhibition of cell growth.A549, MCF7, LoVo, HT29Cisplatin, 5-Fluorouracil

Anti-inflammatory Activity Assessments

Modulation of Inflammatory Pathways and Cytokine Expression

Research into oxazole-containing fused heterocyclic rings, including oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine derivatives, has revealed significant immunomodulatory and anti-inflammatory activities. nih.govmdpi.com The Janus kinase (JAK) family, particularly JAK1, represents a primary mediator of inflammatory cytokines. mdpi.com By phosphorylating and activating the STAT (Signal Transducer and Activator of Transcription) pathway, JAKs play a critical role in the secretion of cytokines and the induction of inflammatory diseases. mdpi.com The inhibition of JAK1 by oxazolo[5,4-d]pyrimidine derivatives points to their potential to modulate these inflammatory signaling cascades. mdpi.com

Furthermore, Glycogen Synthase Kinase-3β (GSK-3β) has been identified as a pro-inflammatory enzyme. researchgate.netnih.gov Studies on piperazine-linked oxazolo[4,5-b]pyridine-based derivatives have shown that by inhibiting GSK-3β, inflammation can be controlled, suggesting a mechanism for attenuating inflammatory responses and suppressing pro-inflammatory mediators. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Prostaglandin Synthase-2, COX-2)

The anti-inflammatory properties of oxazolopyridine derivatives have been linked to their ability to inhibit key enzymes in the inflammatory process. Prostaglandin Synthase-2, more commonly known as Cyclooxygenase-2 (COX-2), is a crucial enzyme in the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net Molecular docking studies have been conducted on newly synthesized derivatives of oxazolo[5,4-b]pyridine (B1602731) to evaluate their potential anti-inflammatory activity. researchgate.net These in silico analyses showed that the compounds exhibited a high binding affinity with the COX-2 target protein (1CX2), in some cases higher than the reference anti-inflammatory drug diclofenac. researchgate.net This suggests that these derivatives are promising candidates for COX-2 inhibition. researchgate.net

Target EnzymeCompound ScaffoldMethod of AssessmentKey Finding
Prostaglandin Synthase-2 (COX-2) Oxazolo[5,4-b]pyridineMolecular Docking (in silico)Higher binding affinity compared to the reference drug diclofenac. researchgate.net
Glycogen Synthase Kinase-3β (GSK-3β) Oxazolo[4,5-b]pyridineIn vitro enzyme assay, in vivo rat-paw edema modelSignificant GSK-3β inhibition and in vivo anti-inflammatory activity. researchgate.net

Other Pharmacological Research Areas

Anticoagulant Activity (if analogous studies are relevant to oxazolo scaffolds)

The therapeutic potential of oxazolopyridine scaffolds extends to anticoagulant applications. Studies have reported that derivatives of oxazolo[5,4-b]- and oxazolo[4,5-b]pyridines exhibit a wide range of biological activities, including anticoagulant effects. researchgate.net This activity highlights the versatility of the oxazolopyridine core structure and suggests its potential for development in the field of thrombosis and coagulation disorders.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Urease, Butyrylcholinesterase, Glycogen Synthase Kinase-3β)

Derivatives of oxazolopyridine and related scaffolds have been investigated as inhibitors of a diverse range of enzymes, indicating their broad pharmacological potential.

Tyrosine Kinases : As detailed in the cancer section (4.2.3), oxazolo[5,4-d]pyrimidine derivatives are potent inhibitors of several receptor tyrosine kinases, including VEGFR-2 and EGFR. mdpi.com Additionally, analogous thiazolo[5,4-b]pyridine derivatives have been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov

Urease : Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of ulcers and other diseases. Hybrid scaffolds based on imidazopyridine containing an oxazole moiety have been synthesized and evaluated for their urease inhibitory potential. nih.gov Several of these analogs, such as 4i, 4o, 4g, and 4h, were found to be significantly more potent inhibitors of the urease enzyme than the standard drug thiourea. nih.gov

Butyrylcholinesterase (BChE) : Butyrylcholinesterase is an enzyme involved in neurotransmission and is a target for Alzheimer's disease therapy. While direct studies on oxazolo[5,4-c]pyridine are limited, research on analogous structures like benzoxazole and pyridine derivatives shows a clear potential for cholinesterase inhibition. nih.govmdpi.com For example, certain new pyridine derivatives with a carbamic function have been identified as potent inhibitors of human BChE (hBChE). nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) : GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation and metabolism. A series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and showed significant in vitro GSK-3β inhibitory activity, with compound 4g demonstrating maximum inhibition. researchgate.net Similarly, 2-(3-pyridyl)oxazolo[5,4-f]quinoxalines have been developed as ATP-competitive GSK-3 kinase inhibitors. nih.gov

Target EnzymeScaffoldExample Compound(s)IC₅₀ / Potency
Tyrosine Kinase (c-KIT) Thiazolo[5,4-b]pyridineCompound 6rIC₅₀ = 4.77 μM (against mutant)
Urease Imidazopyridine-OxazoleCompound 4iIC₅₀ = 5.68 ± 1.66 μM
Butyrylcholinesterase (hBChE) Pyridine derivativeCarbamate 11IC₅₀ = 0.828 ± 0.067 μM
Glycogen Synthase Kinase-3β Oxazolo[4,5-b]pyridine-2-oneCompound 4gIC₅₀ = 0.19 μM

Computational Chemistry and Advanced Molecular Modeling for Oxazolo 5,4 C Pyridine 6 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns of potential drug candidates.

Although no specific molecular docking studies for Oxazolo[5,4-C]pyridine-6-carboxylic acid are available, research on its isomers demonstrates the utility of this approach. For instance, derivatives of the isomeric oxazolo[5,4-b]pyridine (B1602731) containing a carboxylic acid linker have been evaluated for their anti-inflammatory potential by docking against the Prostaglandin synthase-2 (COX-2) enzyme (PDB ID: 1CX2). buketov.edu.kz Several of these compounds showed higher binding affinities than the known anti-inflammatory drug diclofenac, suggesting they are promising candidates for further investigation. buketov.edu.kz

Similarly, studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have utilized molecular docking to explore their antimicrobial activity by targeting the DNA gyrase enzyme. rsc.org In another example, various oxazolo[5,4-d]pyrimidine (B1261902) derivatives were docked into the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2) to predict their binding modes and inhibitory potential as anticancer agents. nih.govmdpi.com These studies consistently show that the oxazolopyridine and related scaffolds can form key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active sites of their respective targets. mdpi.commdpi.com

Table 1: Illustrative Molecular Docking Results for Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR-2 Note: This data is for a related but different scaffold and is presented for illustrative purposes.

Compound DerivativeBinding Energy (kJ/mol)Predicted Inhibition Constant (Ki)
Derivative 3a-45.04.12 µM
Derivative 3b-47.31.97 µM
Derivative 3g-45.92.99 µM
Tivozanib (Reference)-49.30.96 µM

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by docking, providing insights into conformational changes and the persistence of key interactions.

A study on antimicrobial oxazolo[4,5-b]pyridine derivatives complexed with the DNA gyrase enzyme employed MD simulations to evaluate binding stability. rsc.org The root-mean-square deviation (RMSD) of the protein backbone and ligand atoms was monitored over the simulation period. The average RMSD values for the protein-ligand complexes were found to be low (in the range of 0.146 to 0.165 nm), indicating that the ligands remained stably bound within the active site without significant conformational changes. rsc.org Such simulations are critical for validating docking results and confirming that the predicted binding mode is energetically stable in a dynamic, solvated environment.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely used to calculate molecular properties like orbital energies, electrostatic potential, and reactivity descriptors.

For a series of antimicrobial 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT calculations were performed using the B3LYP functional and the 6-311G(d,p) basis set. rsc.org These calculations were used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org The calculated energy gaps for the most active compounds in that study ranged from 4.35 to 4.48 eV, providing insight into their electronic properties and potential reactivity. rsc.org

Table 2: Illustrative DFT-Calculated Electronic Properties for Oxazolo[4,5-b]pyridine Derivatives Note: This data is for an isomeric scaffold and is presented for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
P5 (2-(4-methoxyphenyl) derivative)-6.2489-1.89814.3508
P6 (2-(4-trifluoromethylphenyl) derivative)-6.7331-2.28604.4471
P7 (2-(4-trifluoromethoxyphenyl) derivative)-6.7213-2.23614.4852

Quantum chemical calculations can also predict spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption and emission spectra. Studies on the fluorescence behavior of oxazolo[4,5-b]pyridine derivatives have shown that the introduction of electron-donating and electron-withdrawing groups significantly influences their photophysical properties. researchgate.netresearchgate.net These experimental observations can be correlated with theoretical calculations to understand the nature of the electronic transitions, such as charge-transfer characteristics, and to predict how structural modifications will alter the absorption and fluorescence spectra. researchgate.net This predictive capability is valuable in the design of fluorescent probes and materials.

Chemoinformatics and Virtual Screening Methodologies

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key chemoinformatic technique where large libraries of compounds are computationally evaluated to identify those most likely to bind to a drug target. waocp.org

While no virtual screening campaigns specifically targeting the this compound scaffold have been reported, the broader oxazolopyrimidine class has been successfully explored using these methods. For example, in silico analysis and virtual screening approaches have been instrumental in identifying oxazolo[5,4-d]pyrimidine derivatives as potent inhibitors for targets like VEGFR-2. nih.govmdpi.com These campaigns often start with a known inhibitor or a pharmacophore model, which defines the essential structural features required for binding. Large chemical databases are then screened to find novel scaffolds that match the model, leading to the identification of new hit compounds for further development. waocp.org This highlights the power of chemoinformatics to efficiently explore vast chemical spaces and prioritize candidates for synthesis and experimental testing.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Oxazolo 5,4 C Pyridine 6 Carboxylic Acid Analogs

Design and Synthesis of Analogs for SAR Elucidation

The design and synthesis of analogs are fundamental to understanding the structure-activity relationships of a parent compound. For the oxazolopyridine scaffold, various synthetic strategies are employed to introduce diverse substituents and explore their impact on biological activity.

A one-step method for the synthesis of new derivatives of oxazolo[5,4-b]pyridine (B1602731), a related isomer, involves the acylation reactions of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids such as succinic, maleic, and glutaric anhydrides. buketov.edu.kzresearchgate.net In this process, the initially formed monoamides undergo intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivatives. buketov.edu.kzresearchgate.net The reaction conditions can be optimized to achieve high yields and purity of the target compounds. buketov.edu.kzresearchgate.net

For instance, the synthesis of 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid was achieved with a 53% yield by heating a mixture of the corresponding 3-amino-pyridin-2-(1H)-one and succinic anhydride (B1165640) in acetic acid. buketov.edu.kz This approach allows for the incorporation of an aliphatic carboxylic acid group, which can enhance water solubility for biological assays and provide a handle for further structural modifications. buketov.edu.kz

Another approach involves the synthesis of oxazolo[4,5-c]-quinolinone analogs, which starts from commercially available ethyl 2-aminooxazole-4-carboxylate and proceeds through a six-step synthesis. korea.ac.kr Key steps include the Sandmeyer reaction and Suzuki-Miyaura cross-coupling to introduce substituents at the 2-position of the oxazole (B20620) ring, followed by ring cyclization to form the quinolinone core. korea.ac.kr

The synthesis of different analogs with varied substituents is crucial for a comprehensive SAR elucidation, allowing researchers to probe the specific interactions between the molecule and its biological target.

Positional and Substituent Effects on Biological Activity

The biological activity of oxazolopyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. SAR studies on various analogs have provided valuable insights into the structural requirements for their activity.

In a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives evaluated for their anticancer activity, the nature of the substituent at the C(2) position was found to be critical. mdpi.com An aromatic substituent at this position is generally more favored than an aliphatic one for inhibitory activity against certain enzymes. mdpi.com For example, a phenyl ring at the C(2) position substituted with a 4-Cl atom or a methylpiperazine moiety was found to be preferable for antiproliferative activity. mdpi.com Conversely, the introduction of a 4-methoxy group on the phenyl ring was detrimental to this activity. mdpi.com

Furthermore, in studies of oxazolo[5,4-d]pyrimidines as dual inhibitors of VEGFR2 and EGFR, it was observed that the benzyl (B1604629) moiety at the 6-position of the oxazolopyrimidine system is essential for biological activity. mdpi.com The substitution pattern on this benzyl group also plays a role, with 2,4-dimethoxy or a methyl group (particularly in the para- or ortho-position) being beneficial for cytotoxic potential. mdpi.com

In the context of oxazolo[5,4-b]pyridine derivatives evaluated for potential anti-inflammatory activity through molecular docking studies, the presence of a phenyl substituent at the 4th position of the pyridone ring was found to promote stronger interaction with the target protein. buketov.edu.kz

The following table summarizes the structure-activity relationships for a series of oxazolo[3,4-a]pyrazine derivatives, which are structurally related to oxazolopyridines, as neuropeptide S receptor antagonists. nih.gov

CompoundR Group at Position 5Potency (Relative to Compound 1)
17 -CH₃~10-fold reduction
18 Isopropyl~10-fold reduction
19 Branched alkylMore detrimental
20 BenzylMore detrimental
21 PhenylRecovery in activity

These findings highlight the importance of systematic modifications of the lead structure to identify the key structural features responsible for the desired biological effect.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This approach is instrumental in ligand-based drug design, especially when the three-dimensional structure of the target protein is unknown.

For a series of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives acting as EGFR inhibitors, a pharmacophore hypothesis was generated. waocp.org This model included five key features: two hydrogen bond acceptors, two hydrogen bond donors, and two aromatic rings. waocp.org Such models are used to screen large compound databases to identify new potential inhibitors that fit the defined pharmacophoric features. waocp.org

In the design of novel oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents targeting VEGFR-2, molecular docking studies were performed to understand the binding mode of these compounds in the active site of the receptor. nih.govmdpi.com The results indicated that these derivatives are capable of binding to the VEGFR-2 active site, forming hydrogen bonds with key amino acid residues in the hinge region of the protein. nih.govmdpi.com They also interact with an allosteric pocket formed by hydrophobic amino acids. nih.gov

The key pharmacophoric features identified for these VEGFR-2 inhibitors include:

Hydrogen bond donors and acceptors for interaction with the hinge region.

A hydrophobic aromatic ring system to occupy the hydrophobic pocket.

These computational models provide a rational basis for the design of new analogs with improved potency and selectivity.

Correlation of Structural Features with Spectroscopic Signatures

The structural features of Oxazolo[5,4-C]pyridine-6-carboxylic acid analogs can be correlated with their spectroscopic signatures, which are essential for their characterization and structural elucidation. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In the characterization of newly synthesized oxazolo[5,4-d]pyrimidine derivatives, ¹H-NMR and ¹³C-NMR spectroscopy, along with high-resolution mass spectrometry (HR-MS) and IR spectroscopy, were used to confirm their structures. mdpi.com For example, in the ¹H-NMR spectrum of an oxazolo[5,4-b]pyridine derivative, the acidic proton of the carboxyl group appears as a characteristic singlet at around 12.20 ppm. buketov.edu.kz The aliphatic methylene (B1212753) groups in the linker also show distinct multiplets. buketov.edu.kz

The ¹³C-NMR spectra of these compounds provide information about the carbon skeleton. For instance, the chemical shifts of the carbons in the oxazole and pyridine (B92270) rings can be used to confirm the fusion pattern and the position of substituents. researchgate.net High-resolution mass spectrometry is crucial for determining the exact mass of the synthesized compounds, which in turn confirms their elemental composition. buketov.edu.kzresearchgate.netmdpi.com

Infrared spectroscopy can identify the presence of key functional groups. For example, the stretching vibration of the carboxylic acid O-H group and the C=O group will give rise to characteristic absorption bands in the IR spectrum.

By systematically analyzing the spectroscopic data of a series of analogs, it is possible to establish correlations between specific structural modifications (e.g., the introduction of a substituent at a particular position) and changes in the spectroscopic signals. This structure-property relationship is invaluable for confirming the successful synthesis of new analogs and for understanding their electronic and conformational properties.

Q & A

Q. What are the standard synthetic routes for Oxazolo[5,4-C]pyridine-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization and functional group modifications. A common approach starts with substituted pyridine derivatives, where oxazole rings are formed via condensation reactions. For example, oxazolones (e.g., intermediates like those in ) undergo chlorination with POCl₃ and subsequent amine substitution to introduce the carboxylic acid moiety. Optimization focuses on solvent selection (e.g., dioxane for amine coupling), temperature control (e.g., 105–110°C for chlorination), and stoichiometric ratios to minimize side products like uncyclized intermediates . Yield improvements (e.g., from 45% to >70%) are achieved via catalytic additives or microwave-assisted reactions.

Q. How is the structural purity of this compound validated in synthetic workflows?

Purity is confirmed using:

  • HPLC : To quantify residual solvents and byproducts.
  • NMR spectroscopy : To verify substituent positions (e.g., pyridine C-6 carboxylate at δ ~165 ppm).
  • Mass spectrometry : For molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ = 205.04 for C₈H₄N₂O₃).
    Cross-referencing with literature data (e.g., ’s ethyl ester derivative) ensures consistency in spectral signatures .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

  • Solubility : Low in aqueous media due to the hydrophobic oxazole-pyridine core; enhanced via salt formation (e.g., sodium carboxylate) or polar aprotic solvents (DMF, DMSO).
  • Reactivity : The carboxylate group enables amide coupling (e.g., EDC/NHS), while the oxazole ring participates in electrophilic substitutions (e.g., nitration at C-4) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound derivatives?

  • Target selection : Prioritize enzymes with known oxazole sensitivity (e.g., fatty acid amide hydrolase or viral proteases, as in ).
  • Assay design : Use fluorescence-based assays (e.g., ’s fluorogenic substrates) or HPLC to measure substrate turnover inhibition.
  • Dose-response curves : Calculate IC₅₀ values across a concentration range (e.g., 0.1–100 µM) with triplicate measurements to assess potency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound class?

  • Structural variability : Compare substituent effects (e.g., electron-withdrawing groups at C-5 may enhance antiviral activity but reduce solubility).
  • Assay conditions : Control for pH, co-solvents, and enzyme isoforms (e.g., notes divergent results for oxazolo[4,5-d] vs. [5,4-d] pyrimidines).
  • Meta-analysis : Aggregate data from multiple studies (e.g., and ) to identify trends in structure-activity relationships (SAR) .

Q. How can computational methods predict the binding modes of this compound to biological targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding between the carboxylate and catalytic residues).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., ’s protocols for related thiazolo-pyridines).
  • Pharmacophore modeling : Identify critical features (e.g., planar oxazole ring for π-π stacking) to guide analog synthesis .

Q. What methodologies enable the fluorescent labeling of this compound for cellular tracking?

  • Conjugation protocols : React the carboxylate with amine-containing fluorophores (e.g., FITC) via carbodiimide chemistry (DCC/NHS, as in ).
  • Validation : Use SDS-PAGE () or confocal microscopy to confirm localization in cellular compartments (e.g., lysosomes).
  • Quenching controls : Include non-fluorescent analogs to differentiate specific vs. nonspecific binding .

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Feasible Synthetic Routes

Reactant of Route 1
Oxazolo[5,4-C]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Oxazolo[5,4-C]pyridine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.